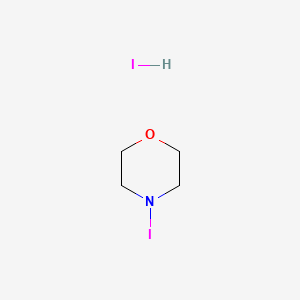

N-Yodomorfolina hidroyoduro

Descripción general

Descripción

N-Iodomorpholine hydriodide is an iodinating reagent . It has a molecular formula of C4H9I2NO and a molecular weight of 340.93 . It is used in various chemical reactions, particularly in the iodination of certain compounds .

Molecular Structure Analysis

The molecular structure of N-Iodomorpholine hydriodide consists of a morpholine ring with an iodine atom attached . The exact structural details are not provided in the search results.Chemical Reactions Analysis

N-Iodomorpholine hydriodide is used as an iodinating reagent in various chemical reactions . For example, it can be used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules .Physical and Chemical Properties Analysis

N-Iodomorpholine hydriodide is a solid with a melting point of 92-96°C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Reactivo de yodación

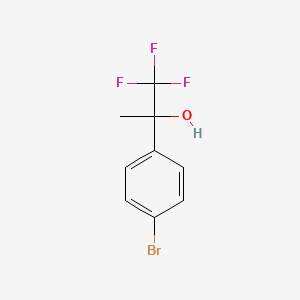

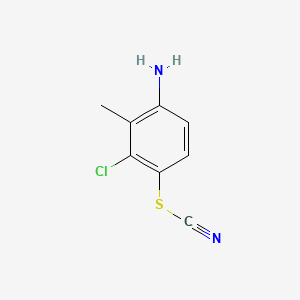

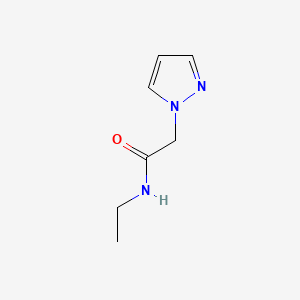

“N-Yodomorfolina hidroyoduro” se utiliza como reactivo de yodación {svg_1} {svg_2}. Desempeña un papel crucial en la yodación de diversos compuestos, mejorando su reactividad o alterando sus propiedades químicas.

Síntesis de moléculas híbridas

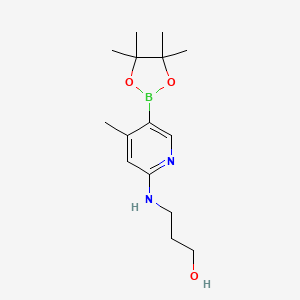

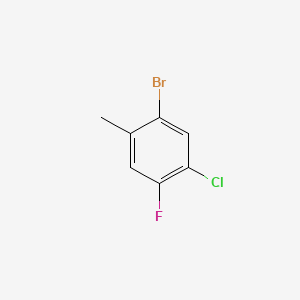

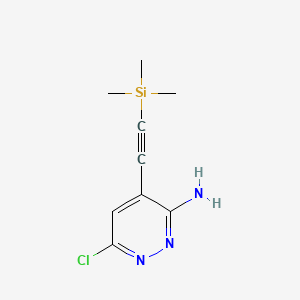

Este compuesto se utiliza en la yodación del óxido de (4-etinilfenil)difenilfosfina para producir óxido de (4-(yodoetinil)fenil)difenilfosfina {svg_3} {svg_4}. Este producto se utiliza además para preparar moléculas híbridas de óxido de fosfina-yodotriazol {svg_5} {svg_6}. Estas moléculas híbridas tienen aplicaciones potenciales en diversos campos, incluida la química medicinal y la ciencia de los materiales.

Arquitecturas supramoleculares

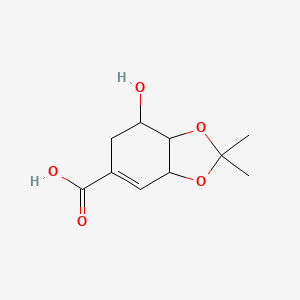

“this compound” se utiliza en la síntesis de arquitecturas supramoleculares basadas en complejos de bis(pirazolyl)-metano de plata {svg_7} {svg_8}. Estas arquitecturas tienen aplicaciones potenciales en catálisis, reconocimiento molecular y nanotecnología.

Síntesis de naftoquinonas

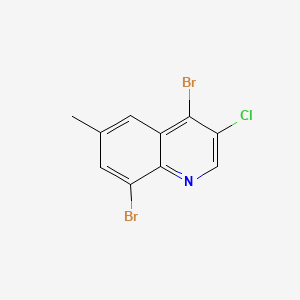

Este compuesto se utiliza en la síntesis de yodo-1,4-naftoquinonas {svg_9} {svg_10}. Estas naftoquinonas se utilizan para preparar 3-aril-1,4-naftoquinonas biológicamente significativas {svg_11} {svg_12}. Las naftoquinonas y sus derivados se han estudiado por sus diversas actividades biológicas, incluidos los efectos anticancerígenos, antimicrobianos y antiinflamatorios.

Agentes de extracción

Los sistemas receptores moleculares heteroditópicos, que pueden incluir “this compound”, han mostrado promesa como nuevos agentes de extracción {svg_13}. Estos sistemas pueden secuestrar y/o recuperar una gama de sales de metales alcalinos, de transición y preciosos {svg_14}.

Safety and Hazards

N-Iodomorpholine hydriodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .

Mode of Action

The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .

Biochemical Pathways

The specific biochemical pathways affected by N-Iodomorpholine hydriodide depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .

Result of Action

The molecular and cellular effects of N-Iodomorpholine hydriodide’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of N-Iodomorpholine hydriodide can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .

Análisis Bioquímico

Biochemical Properties

N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide

Molecular Mechanism

N-Iodomorpholine Hydriodide exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

4-iodomorpholine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIUCVTBFWRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678979 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-13-6 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodomorpholine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)